molecular formula C12H16Cl5NO4 B14687224 2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol CAS No. 32978-79-3

2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol

Cat. No.: B14687224
CAS No.: 32978-79-3
M. Wt: 415.5 g/mol
InChI Key: ZPTTVWCGVKYSAW-UHFFFAOYSA-N
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Description

2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol is a compound with the molecular formula C12H16Cl5NO4 and a molecular weight of 415.525 g/mol . This compound is notable for its combination of a bis(2-hydroxyethyl)amino group and a pentachlorophenol moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol typically involves the reaction of bis(2-hydroxyethyl)amine with 2,3,4,5,6-pentachlorophenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures to ensure complete reaction . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined functional groups, which impart both hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

32978-79-3

Molecular Formula

C12H16Cl5NO4

Molecular Weight

415.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol

InChI

InChI=1S/C6HCl5O.C6H15NO3/c7-1-2(8)4(10)6(12)5(11)3(1)9;8-4-1-7(2-5-9)3-6-10/h12H;8-10H,1-6H2

InChI Key

ZPTTVWCGVKYSAW-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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